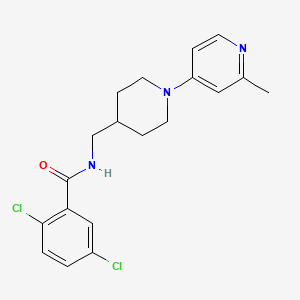

2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with dichloro groups and a piperidine ring linked to a methylpyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of 2-methylpyridine with a suitable halide, followed by cyclization to form the piperidine ring.

-

Benzamide Formation: : The benzamide core is prepared by reacting 2,5-dichlorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

-

Coupling Reaction: : The final step involves coupling the piperidine intermediate with the benzamide core. This is typically achieved through a nucleophilic substitution reaction, where the amine group of the piperidine intermediate attacks the carbonyl carbon of the benzamide, forming the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine or alcohol derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while nucleophilic substitution of the dichloro groups can produce a variety of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzamide have shown promising activity against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

- A case study highlighted the use of similar benzamide derivatives in targeting specific kinases involved in cancer progression, demonstrating effective inhibition and reduced tumor growth in preclinical models .

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. In vitro studies have shown that it possesses inhibitory effects comparable to established antibiotics such as ciprofloxacin and fluconazole .

- A detailed investigation into structure-activity relationships (SAR) revealed that modifications in the piperidine moiety significantly enhance antibacterial efficacy, providing insights for further optimization of the compound .

-

Neuropharmacological Applications :

- The piperidine ring in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those targeting serotonin and dopamine receptors .

- A recent study explored the effects of related compounds on anxiety and depression models in rodents, showing promise for future development as anxiolytics or antidepressants.

Case Studies

Wirkmechanismus

The mechanism by which 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. Typically, it binds to specific receptors or enzymes, modulating their activity. The exact pathways involved can vary, but common targets include G-protein coupled receptors (GPCRs) and ion channels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-dichloro-N-(piperidin-4-ylmethyl)benzamide: Lacks the methylpyridine moiety, which may affect its binding affinity and specificity.

2,5-dichloro-N-((1-(2-ethylpyridin-4-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the 2-methylpyridine moiety in 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide provides unique binding characteristics and specificity, making it a valuable compound for targeted research and development.

Biologische Aktivität

2,5-Dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cell signaling pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing neurotransmitter systems and potentially affecting mood and anxiety disorders.

- Cell Cycle Regulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, indicating potential anticancer properties.

Pharmacological Properties

The pharmacological profile of this compound includes:

| Property | Description |

|---|---|

| Solubility | Soluble in DMSO; limited in water |

| Stability | Stable under acidic and neutral conditions |

| Bioavailability | Moderate; requires further optimization for clinical use |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-468) : The compound showed a dose-dependent inhibition of cell growth with an IC50 value indicating effective concentration levels for therapeutic use.

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in treating psychiatric disorders. In animal models, it has been shown to reduce anxiety-like behaviors without significant sedative effects.

Case Studies

- Study on Cancer Cell Lines : A study conducted on MDA-MB-468 breast cancer cells revealed that treatment with the compound at concentrations of 10 µM led to a 70% reduction in cell viability after 48 hours. This was attributed to apoptosis induction as evidenced by increased caspase activity.

- Neuropharmacological Assessment : In a behavioral study using rat models, the compound significantly reduced apomorphine-induced stereotypy, suggesting its potential as an antipsychotic agent.

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N3O/c1-13-10-16(4-7-22-13)24-8-5-14(6-9-24)12-23-19(25)17-11-15(20)2-3-18(17)21/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYCFLPCLQMYGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.